Solid-State Hydrogen-Bonding Network Dimensionality: 4-Hydroxy Derivative Versus 5-Hydroxy-7-azaindole
Single-crystal X-ray diffraction and vibrational spectroscopy studies demonstrate that 5-hydroxy-7-azaindole (5OH7AI) adopts a three-dimensional hydrogen-bonding network stabilized by N-H···O and O-H···N interactions, whereas halogenated 7-azaindole derivatives form nearly linear N-H···N hydrogen-bonded dimers or layered arrangements [1]. FT-IR analysis revealed that 5OH7AI displays smaller red shifts of N-H stretching bands accompanied by additional O-H stretching features, in contrast to the broad, red-shifted bands (3300-2500 cm⁻¹) characteristic of N-H···N hydrogen bonds in halogenated 7-azaindoles [1]. The 4-hydroxy substitution position confers distinct hydrogen-bonding topology compared to the 5-hydroxy regioisomer, affecting intermolecular contacts as quantified by Hirshfeld surface analysis [1].
| Evidence Dimension | Hydrogen-bond network dimensionality and vibrational spectral features |
|---|---|
| Target Compound Data | 3D network via N-H···O and O-H···N interactions; smaller red shifts of N-H stretching bands with additional O-H features |
| Comparator Or Baseline | 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole: linear N-H···N dimers; broad red-shifted bands (3300-2500 cm⁻¹) |
| Quantified Difference | Qualitative topological difference: 3D hydrogen-bonding network versus 1D/2D layered arrangements |
| Conditions | Single-crystal X-ray diffraction; FT-IR and FT-Raman spectroscopy; DFT calculations at B3LYP-D3 and ωB97X-D levels |
Why This Matters
The three-dimensional hydrogen-bonding capability of hydroxylated 7-azaindoles directly influences solid-state stability, solubility, and crystallinity—parameters critical for formulation development and reproducible experimental outcomes.
- [1] Dysz K, et al. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. 2025;30(23):4525. View Source
